![molecular formula C14H15N3O3 B2389437 2-methoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide CAS No. 1049550-91-5](/img/structure/B2389437.png)
2-methoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide
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Description
2-methoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide, also known as MPEB, is a selective positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including addiction, anxiety, depression, and schizophrenia.
Scientific Research Applications
Synthesis and Chemical Reactions
A study on the synthesis of related compounds demonstrated a simple and high-yield approach to synthesize (S)-2-Hydroxy-6-methoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide, a precursor for neuroimaging agents, showing the utility of these compounds in preparing radiopharmaceuticals (Bobeldijk et al., 1990). Another study synthesized benzamides of N,N-disubstituted ethylenediamines as potential neuroleptics, highlighting the structural-activity relationship essential for enhancing neuroleptic activity (Iwanami et al., 1981).
Heterocyclic Compound Development
Research on novel benzodifuranyl and related compounds aimed at synthesizing anti-inflammatory and analgesic agents illustrates the potential of these compounds in developing new therapeutic agents (Abu‐Hashem et al., 2020). Similarly, the synthesis of novel Benzodifuranyl; 1,3,5-Triazines; 1,3,5-Oxadiazepines; and Thiazolopyrimidines derived from natural compounds for anti-inflammatory and analgesic purposes reflects the chemical versatility and potential therapeutic applications of such compounds (Abu‐Hashem et al., 2020).
Catalytic Applications
The encapsulation of a molybdenum(VI) complex with a related thiazole-hydrazone ligand in zeolite Y showcased as an efficient and reusable catalyst for the oxidation of primary alcohols and hydrocarbons, underscores the role of such compounds in catalysis and industrial applications (Ghorbanloo & Alamooti, 2017).
Biological Evaluation and Anticancer Potential
Research on N-(Pyridin-3-yl)benzamide Derivatives for their anticancer activity against various human cancer cell lines reveals the biomedical relevance of these compounds in searching for new anticancer drugs (Mohan et al., 2021). Additionally, the synthesis and biological evaluation of 3-O-substituted 1-benzyl-6-oxo-1,6-dihydropyridazine derivatives further demonstrate the potential of these compounds in medicinal chemistry for developing new therapeutic agents (Shainova et al., 2019).
properties
IUPAC Name |
2-methoxy-N-[2-(6-oxopyridazin-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-20-12-6-3-2-5-11(12)14(19)15-9-10-17-13(18)7-4-8-16-17/h2-8H,9-10H2,1H3,(H,15,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEHDILWRNIOCMD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCCN2C(=O)C=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide |
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